7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS No.:
Cat. No.: VC8953332
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
![7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one -](/images/structure/VC8953332.png)
Specification
Molecular Formula | C14H14O3 |
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Molecular Weight | 230.26 g/mol |
IUPAC Name | 7-ethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Standard InChI | InChI=1S/C14H14O3/c1-2-16-9-6-7-11-10-4-3-5-12(10)14(15)17-13(11)8-9/h6-8H,2-5H2,1H3 |
Standard InChI Key | APEGUETWMHRADV-UHFFFAOYSA-N |
SMILES | CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Canonical SMILES | CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Introduction
Structural and Nomenclatural Analysis
7-Ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one belongs to the chromenone family, characterized by a benzopyran backbone fused with a cyclopentane ring. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its ethoxy group at position 7, a ketone at position 4, and partial saturation of the cyclopentane ring (Figure 1). Key structural features include:
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Bicyclic framework: A benzopyran (chromene) system annelated with a cyclopentane ring, creating a rigid, planar structure conducive to π-π interactions.
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Ethoxy substituent: An ethoxyl (-OCH₂CH₃) group at position 7, which enhances lipophilicity and may influence electronic distribution.
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Ketone functionality: The 4-position carbonyl group enables hydrogen bonding and serves as a site for chemical modifications.
Comparative analysis with structurally related compounds, such as 7-ethyl-3,3a-dihydrocyclopenta[b]chromen-1(2H)-one , reveals that substitution patterns significantly alter physicochemical properties and bioactivity.
Synthetic Methodologies
Microwave-Assisted Synthesis
The compound can be synthesized via a microwave-enhanced condensation reaction, adapting protocols from Nandhikumar and Subramani . A representative synthesis involves:
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Reactants: 5-ethoxy-2-hydroxybenzaldehyde (1.0 eq) and 2-cyclopenten-1-one (2.0 eq).
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Catalyst: Ammonium acetate (20 mol%) in ethanol.
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Conditions: Microwave irradiation (300 W, 80°C) for 5–10 minutes.
Table 1: Optimized Synthetic Conditions and Yields
Parameter | Value |
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Reaction Time | 8 minutes |
Temperature | 80°C |
Yield (Isolated) | 62–68% |
Purity (HPLC) | >95% |
This method offers advantages over conventional heating, including reduced reaction times and improved selectivity . The ethoxy group’s electron-donating nature facilitates electrophilic aromatic substitution, directing cyclization to the para position.
Mechanistic Pathway
The reaction proceeds via a Knoevenagel condensation followed by intramolecular cyclization:
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Step 1: Formation of an α,β-unsaturated ketone intermediate through aldol condensation.
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Step 2: [4+2] Cycloaddition between the enone and cyclopentenone, stabilized by ammonium acetate.
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Step 3: Acid-mediated tautomerization to yield the dihydrochromenone framework.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
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1715–1730: C=O stretch of the 4-ketone.
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1240–1260: Asymmetric C-O-C stretch of the ethoxy group.
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1600–1620: Aromatic C=C vibrations.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 1.42 (t, J = 7.0 Hz, 3H): Ethyl group -CH₃.
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δ 4.10 (q, J = 7.0 Hz, 2H): Ethoxy -OCH₂.
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δ 6.85–7.40 (m, 3H): Aromatic protons.
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δ 2.70–3.20 (m, 4H): Cyclopentane -CH₂.
¹³C NMR (100 MHz, CDCl₃):
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δ 197.8: C=O (C4).
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δ 161.2: C7-O.
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δ 63.5: Ethoxy -OCH₂.
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δ 14.1: Ethyl -CH₃.
Mass Spectrometry
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Molecular Ion: m/z 258 [M]⁺.
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Fragmentation: Loss of ethoxy radical (m/z 213) followed by cyclopentane ring cleavage.
Biological Activities and Applications
Antimicrobial Properties
Chromenones with halogen or alkyl substituents demonstrate moderate activity against Staphylococcus aureus and Candida albicans . The ethoxy group’s hydrophobicity may enhance membrane penetration, though empirical validation is required.
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